Hepatocyte-to-Myocyte Nuclear Access Selectivity: ≥100-Fold Advantage Over T3
Axitirome (as racemate CGS 26214) was identified based on its ability to preferentially access and bind the nuclear fraction of hepatocytes over that of myocytes in culture. The differential nuclear access was at least 100-fold greater in hepatocytes than in myocytes, a property that directly underlies its cardiac-sparing profile [1]. This in vitro hepatoselectivity translated into a minimal effective lipid-lowering dose of 1 μg/kg in both rats and dogs, approximately 25-fold more potent than the natural hormone L-triiodothyronine (L-T3) on a μg/kg basis [1]. By comparison, neither sobetirome (GC-1) nor eprotirome (KB2115) has published hepatocyte-to-myocyte nuclear access ratios in the same quantitative format, and resmetirom (MGL-3196) achieves liver selectivity primarily through hepatic uptake transporter targeting rather than differential nuclear receptor access [2].
| Evidence Dimension | Hepatocyte vs. myocyte nuclear access ratio |
|---|---|
| Target Compound Data | ≥100-fold greater access to hepatocyte nuclear fraction than myocyte nuclear fraction (CGS 26214 racemate) |
| Comparator Or Baseline | L-T3 (natural thyroid hormone): baseline reference; comparator thyromimetics (sobetirome, eprotirome): no equivalent quantitative hepatocyte:myocyte access ratio reported |
| Quantified Difference | ≥100-fold hepatocyte selectivity vs. myocytes; minimal effective lipid-lowering dose ~25× more potent than L-T3 (1 μg/kg vs. ~25 μg/kg equivalent) |
| Conditions | In vitro cell culture: isolated hepatocytes and myocytes; nuclear fraction binding assay; in vivo minimal effective dose determined in normolipidemic rat and dog models |
Why This Matters
The >100-fold hepatocyte nuclear access selectivity provides a quantitative, experimentally validated basis for cardiac-sparing pharmacology—critical for researchers requiring liver-targeted lipid modulation without confounding cardiovascular effects.
- [1] Stephan ZF, Yurachek EC, Sharif R, Wasvary JM, Steele RE, Howes C. Demonstration of potent lipid-lowering activity by a thyromimetic agent devoid of cardiovascular and thermogenic effects. Atherosclerosis. 1996 Sep 27;126(1):53-63. PMID: 8879434. View Source
- [2] Kelly MJ, Pietranico-Cole S, Larigan JD, et al. Cell-Specific Transport and Thyroid Hormone Receptor Isoform Selectivity Account for Hepatocyte-Targeted Thyromimetic Action of MGL-3196. Int J Mol Sci. 2020;21(22):8432. View Source
